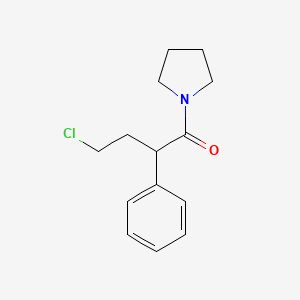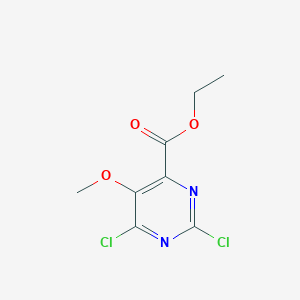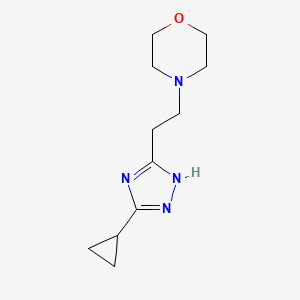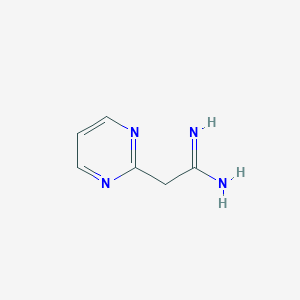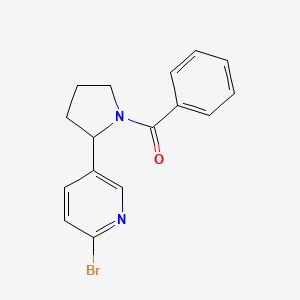
(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a chemical compound that features a pyrrolidine ring substituted with a bromopyridine and a phenylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Bromination of Pyridine: The bromination of pyridine can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: The bromopyridine derivative is then coupled with the pyrrolidine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Phenylmethanone Group: The phenylmethanone group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in halogen bonding, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2-(6-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: Similar structure but with a chlorine atom instead of bromine.
(2-(6-Fluoropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can influence its reactivity and binding properties, making it unique compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can lead to distinct chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C16H15BrN2O |
|---|---|
Peso molecular |
331.21 g/mol |
Nombre IUPAC |
[2-(6-bromopyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C16H15BrN2O/c17-15-9-8-13(11-18-15)14-7-4-10-19(14)16(20)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2 |
Clave InChI |
QZCKIFSRSISUGY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CN=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


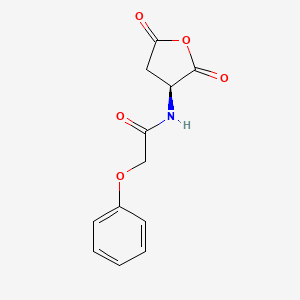

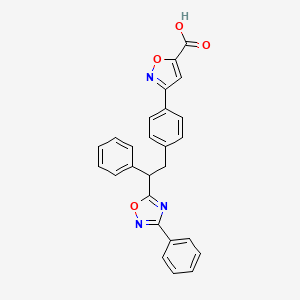
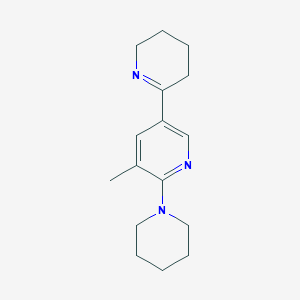
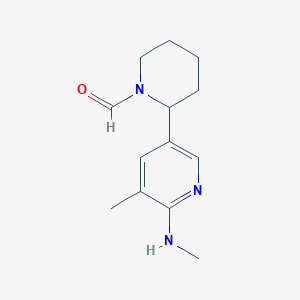

![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
